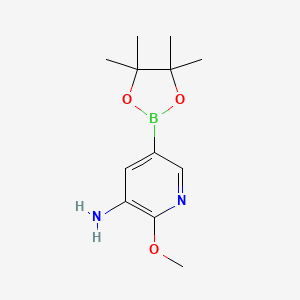

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Beschreibung

Chemical Identity and Nomenclature

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is systematically classified as an organoboron compound featuring a boronic ester structure integrated within a substituted pyridine framework. The compound is officially registered under Chemical Abstracts Service number 893440-50-1, providing unambiguous identification within chemical databases and literature. The International Union of Pure and Applied Chemistry nomenclature designates this molecule as this compound, reflecting the precise positioning of each functional group within the molecular architecture.

The molecular formula of this compound is established as C₁₂H₁₉BN₂O₃, indicating a total of twelve carbon atoms, nineteen hydrogen atoms, one boron atom, two nitrogen atoms, and three oxygen atoms. The molecular weight has been determined to be 250.11 grams per mole, confirming the compound's moderate molecular size suitable for various synthetic applications. The compound exists as a crystalline powder with coloration ranging from white to greyish reddish yellow, indicating the solid-state properties characteristic of this class of organoboron compounds.

The International Chemical Identifier code for this compound is documented as 1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)10(16-5)15-7-8/h6-7H,14H2,1-5H3, providing a standardized representation of the molecular connectivity. The corresponding International Chemical Identifier Key is recorded as KYYKGOURQXPERA-UHFFFAOYSA-N, serving as a unique molecular identifier for database searches and chemical informatics applications.

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader evolution of organoboron chemistry and cross-coupling reaction methodology. The foundational work in boronic acid chemistry can be traced to the pioneering studies of Ainley and Challenger, who were among the first researchers to systematically explore the reactivity patterns of boronic acids with various chemical reagents. Their early investigations demonstrated the potential for protodeboronation reactions, establishing fundamental understanding of boron-carbon bond stability under different reaction conditions.

The emergence of palladium-catalyzed cross-coupling reactions revolutionized the synthetic utility of organoboron compounds, with the Suzuki-Miyaura coupling reaction becoming a cornerstone methodology in organic synthesis. The development of the Miyaura borylation reaction in 1995 provided a direct route for converting aryl halides into boronic ester derivatives, utilizing bis(pinacolato)diboron as the boron source under palladium catalysis. This methodology established the synthetic pathway for accessing compounds such as this compound through controlled borylation of appropriately substituted pyridine precursors.

The specific synthesis of this compound has been documented through palladium-catalyzed borylation procedures, where N-(5-bromo-2-methoxypyridin-3-yl) derivatives serve as starting materials. The reaction employs bis(pinacolato)diboron as the boron source, with dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) as the catalyst and potassium acetate as the base, conducted in 1,4-dioxane at elevated temperatures. This synthetic approach demonstrates complete conversion under optimized conditions, yielding the target compound with high efficiency and purity suitable for subsequent synthetic transformations.

Relevance in Organic and Medicinal Chemistry

This compound occupies a position of significant importance within contemporary organic synthesis due to its dual functionality as both a nucleophilic coupling partner and a synthetic building block for heterocyclic construction. The compound is classified as a boronic acid derivative, featuring the characteristic boronic ester structure that imparts distinct reactivity patterns essential for cross-coupling chemistry. The unique combination of functional groups within the molecular framework enables selective synthetic transformations while maintaining compatibility with diverse reaction conditions commonly employed in medicinal chemistry research.

The primary synthetic utility of this compound stems from its participation in Suzuki-Miyaura coupling reactions, where the boronic ester functionality serves as a nucleophilic coupling partner with aryl halides or vinyl halides under palladium catalysis. The pyridine ring system provides additional coordination sites that can influence reaction selectivity and product distribution, while the methoxy and amino substituents offer opportunities for further synthetic elaboration. These structural features collectively enable the construction of complex heterocyclic architectures commonly encountered in pharmaceutical research and development.

In medicinal chemistry applications, this compound functions as a critical intermediate in the synthesis of various pharmaceutical compounds. The compound's utility derives from its capacity to introduce pyridine-containing fragments into larger molecular frameworks through controlled cross-coupling reactions. The boronic ester functionality provides a stable yet reactive handle for carbon-carbon bond formation, while the pyridine nitrogen atoms can participate in hydrogen bonding interactions and coordination chemistry relevant to biological activity.

The compound demonstrates excellent functional group tolerance, allowing for the preservation of sensitive substituents during synthetic transformations. This characteristic proves particularly valuable in the synthesis of complex natural products and pharmaceutical intermediates, where multiple functional groups must be maintained throughout extended synthetic sequences. The stability of the pinacol boronic ester under typical reaction conditions, combined with its predictable reactivity patterns, makes this compound an attractive choice for automated synthesis platforms and high-throughput screening applications in drug discovery research.

Eigenschaften

IUPAC Name |

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)10(16-5)15-7-8/h6-7H,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYKGOURQXPERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90732383 | |

| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893440-50-1 | |

| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reduction of Nitro Precursor to Amino Derivative

A common and efficient route to obtain 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine involves catalytic hydrogenation of the corresponding nitro compound, 2-methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

| Parameter | Details |

|---|---|

| Starting material | 2-Methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Catalyst | Raney-Nickel (Raney-Ni) |

| Solvent | Methanol |

| Temperature | Room temperature (20 °C) |

| Hydrogen pressure | Atmospheric H2 |

| Reaction time | 2 hours |

| Yield | 89% - 95% |

| Product form | White solid |

| Purification | Filtration and solvent removal |

| Characterization | LCMS m/z 251 (M+H)+ |

Procedure summary: The nitro precursor is dissolved in methanol, Raney-Ni catalyst is added, and the mixture is subjected to hydrogen gas under stirring for 2 hours at room temperature. After completion, the catalyst is filtered off, and the solvent is evaporated to yield the amino product in high purity and yield.

Sulfonamide Formation via Methanesulfonyl Chloride Reaction

Another preparative approach involves the reaction of this compound with methanesulfonyl chloride in pyridine, resulting in the formation of a methanesulfonamide derivative. This reaction is typically conducted under mild conditions and can serve as an intermediate step or for derivatization purposes.

| Parameter | Details |

|---|---|

| Starting material | This compound |

| Reagent | Methanesulfonyl chloride (MsCl) |

| Solvent | Pyridine |

| Temperature | 0 °C to 20 °C |

| Atmosphere | Inert (argon or nitrogen) |

| Reaction time | 18 hours |

| Work-up | Partition between saturated NaHCO3 and dichloromethane; silica gel chromatography |

| Yield | 58% to 100% (depending on conditions) |

| Product form | Brown solid |

| Characterization | LCMS m/z 329 (M+1)+ |

Procedure summary: The amine is dissolved in pyridine and cooled to 0 °C under inert atmosphere. Methanesulfonyl chloride is added dropwise, and the reaction mixture is stirred overnight. After solvent removal, the residue is partitioned between saturated sodium bicarbonate solution and dichloromethane. The organic phase is dried and purified by silica gel chromatography, yielding the sulfonamide derivative.

Palladium-Catalyzed Cross-Coupling for Boronate Ester Installation

The installation of the boronate ester moiety can be achieved through palladium-catalyzed borylation reactions, often using bis(pinacolato)diboron as the boron source.

| Parameter | Details |

|---|---|

| Starting material | Halogenated methoxypyridine derivative |

| Catalyst | Pd2(dba)3 or PdCl2(PPh3)2 |

| Ligand | Tri-tert-butylphosphonium tetrafluoroborate or PPh3 |

| Base | Potassium fluoride (KF) or Na2CO3 |

| Solvent | Tetrahydrofuran (THF), 1,2-Dimethoxyethane (DME), or aqueous mixtures |

| Temperature | 50 °C to 100 °C |

| Reaction time | 0.5 to 7 hours |

| Atmosphere | Inert (nitrogen or argon) |

| Yield | 39% to 63% |

| Purification | Column chromatography (dichloromethane/ethanol or ethyl acetate/cyclohexane gradients) |

Procedure summary: The halogenated precursor is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and appropriate ligands under inert atmosphere. The base facilitates the transmetalation step. After heating for several hours, the reaction mixture is concentrated and purified by column chromatography to obtain the boronate ester product.

Trifluoromethanesulfonylation Reaction

Selective trifluoromethanesulfonylation of the amino group in this compound has been reported as a functionalization method.

| Parameter | Details |

|---|---|

| Starting material | This compound |

| Reagents | Trifluoromethanesulfonic anhydride, 2,6-di-tert-butyl-4-methylpyridine |

| Solvent | Dichloromethane |

| Temperature | -20 °C |

| Reaction time | 2 hours |

| Work-up | Solvent removal in vacuo; residue used directly |

| Yield | 92% |

Procedure summary: The amine and sterically hindered base are dissolved in dichloromethane and cooled to -20 °C. Trifluoromethanesulfonic anhydride is added dropwise, and the mixture is stirred for 2 hours. The solvent is removed under reduced pressure, and the crude product is used in subsequent steps without further purification.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Catalytic hydrogenation | Raney-Ni, H2, MeOH | RT, 2 h | 89-95 | High yield, simple filtration |

| Sulfonamide formation | Methanesulfonyl chloride, pyridine | 0-20 °C, 18 h, inert atmosphere | 58-100 | Requires chromatographic purification |

| Pd-catalyzed borylation | Pd2(dba)3 or PdCl2(PPh3)2, KF/base | 50-100 °C, 0.5-7 h, inert | 39-63 | Moderate yield, column chromatography needed |

| Trifluoromethanesulfonylation | Tf2O, 2,6-di-tert-butyl-4-methylpyridine | -20 °C, 2 h | 92 | High yield, direct use of crude |

Research Findings and Notes

- The reduction of the nitro precursor using Raney-Ni is the most straightforward and highest yielding method to access the amino compound directly.

- Sulfonamide formation is useful for derivatization and may serve as intermediates in further synthetic routes.

- Palladium-catalyzed borylation methods are essential for installing the boronate ester functionality, although yields can vary depending on substrates and reaction parameters.

- Trifluoromethanesulfonylation offers a selective functionalization route under mild conditions with excellent yield.

- Purification techniques typically involve silica gel chromatography using gradients of dichloromethane/methanol or ethyl acetate/cyclohexane.

- Inert atmosphere and temperature control are critical in sensitive steps to avoid decomposition or side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine group.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of biaryl compounds through cross-coupling reactions

Wissenschaftliche Forschungsanwendungen

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components

Wirkmechanismus

The mechanism of action of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive compounds. The methoxy and amine groups can further modulate the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications .

Vergleich Mit ähnlichen Verbindungen

Electronic and Steric Effects

- Electron-Donating Groups (e.g., -OCH₃) : The methoxy group in the target compound activates the pyridine ring, accelerating Suzuki-Miyaura couplings compared to electron-withdrawing substituents like -Cl or -CF₃ .

- Electron-Withdrawing Groups (e.g., -F, -CF₃) : These reduce boronic ester reactivity but improve metabolic stability and lipophilicity, as seen in fluorinated derivatives .

Biologische Aktivität

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Anticancer Activity

Studies have demonstrated that compounds with similar structural motifs to this compound show significant anticancer properties. For instance:

- A study found that related compounds inhibited the growth of various cancer cell lines while sparing normal cells, suggesting selective toxicity towards malignant cells .

- The mechanism of action appears to involve the induction of DNA damage through the phosphorylation of H2AX in cancer cells .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various kinases:

- GSK-3β Inhibition : Compounds similar to this one have shown potent inhibition of GSK-3β with IC50 values in the nanomolar range. This kinase is involved in multiple signaling pathways related to cell growth and survival .

Anti-inflammatory Properties

In addition to anticancer activity, the compound exhibits anti-inflammatory effects:

- Research indicates that it can significantly reduce levels of inflammatory markers such as NO and IL-6 in microglial cells . This suggests potential applications in neuroinflammatory conditions.

Case Studies and Experimental Findings

The biological activity of this compound can be attributed to its ability to interact with specific biomolecular targets:

- DNA Damage Induction : Activation of DNA damage response pathways leading to apoptosis in cancer cells.

- Kinase Inhibition : Competitive inhibition of key kinases involved in cell signaling pathways.

- Modulation of Inflammatory Pathways : Decreasing pro-inflammatory cytokines through inhibition of relevant signaling cascades.

Q & A

Q. What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions involving this compound?

Methodological Answer: For Suzuki-Miyaura coupling, use Pd(dppf)Cl₂ (0.5–2 mol%) in a mixed solvent system (e.g., ethanol/toluene, 1:1 v/v) with a base such as 2 M Na₂CO₃. Reflux the reaction at 100°C for 3–6 hours. Monitor progress via TLC or LC-MS. Post-reaction, filter through diatomaceous earth to remove catalyst residues and purify via gradient chromatography (hexane/acetone) .

Q. How should NMR data for this compound be interpreted to confirm regioselectivity?

Methodological Answer: Use ¹H and ¹³C NMR (e.g., 126 MHz in CDCl₃) to confirm the pyridine ring substitution pattern. The methoxy group at position 2 and boronate at position 5 will split aromatic proton signals (e.g., δ 8.2–8.4 ppm for H-4). DEPT-135 and HSQC can resolve overlapping peaks. Compare with analogous compounds like 3-fluoro-5-(pinacolatoboryl)pyridine (δ 8.3 ppm for H-4) .

Q. What purification strategies are effective for removing byproducts after cross-coupling?

Methodological Answer: Post-reaction, employ liquid-liquid extraction (H₂O/EtOAc) to remove inorganic salts. Use flash chromatography (silica gel, hexane/acetone gradient) for polar byproducts. For persistent impurities, consider acid washing (1% TFA in CH₂Cl₂) to protonate amine residues .

Advanced Research Questions

Q. How can C-H borylation be leveraged as an alternative to traditional cross-coupling for synthesizing derivatives?

Methodological Answer: Replace Suzuki-Miyaura with Ir-catalyzed C-H borylation. Use [Ir(COD)OMe]₂ (2 mol%) with dtbpy ligand in cyclohexane at 80°C. The methoxy group directs meta-borylation, but steric effects from the pinacol boronate may require higher catalyst loading (5 mol%). Monitor regioselectivity via GC-MS or X-ray crystallography .

Q. How do electronic effects of substituents influence reactivity in nucleophilic aromatic substitution?

Methodological Answer: The electron-donating methoxy group at position 2 deactivates the pyridine ring, reducing reactivity at adjacent positions. However, the boronate at position 5 enhances electrophilicity at position 4. Use DFT calculations (B3LYP/6-31G*) to map charge distribution and predict substitution patterns. Validate with kinetic studies (e.g., Hammett plots) .

Q. What computational tools are recommended to model reaction mechanisms involving this compound?

Methodological Answer: Employ Gaussian 16 with M06-2X/cc-pVTZ for transition-state analysis. Solvent effects (toluene/ethanol) can be modeled using the SMD continuum approach. Compare calculated activation energies (ΔG‡) with experimental yields to identify rate-limiting steps .

Q. How to resolve contradictions in crystallographic data for boron-containing derivatives?

Methodological Answer: Use SHELXL for refinement, applying restraints to the boronate group’s B-O bond lengths (1.36–1.39 Å). For twinned crystals, apply the TWIN/BASF commands. Validate with Hirshfeld surface analysis to resolve disorder, especially around the pinacol ester .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer: Re-optimize DFT geometries (B3LYP/6-311+G**) with explicit solvent models (e.g., PCM for CDCl₃). Use gauge-including atomic orbitals (GIAO) for shift calculations. If deviations persist (>0.5 ppm), assess proton exchange processes (e.g., amine tautomerism) via variable-temperature NMR .

Q. Why might X-ray diffraction data show unexpected bond angles in the pyridine-boronate moiety?

Methodological Answer: Crystal packing forces can distort bond angles. Compare with Cambridge Structural Database (CSD) entries for similar compounds. If the B-C bond angle deviates >5°, re-examine data for twinning or partial occupancy. Use PLATON’s SQUEEZE to model disordered solvent .

Tables for Key Data

Q. Table 1. Representative Reaction Conditions for Suzuki-Miyaura Coupling

| Component | Specification | Reference |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (1 mol%) | |

| Solvent | Ethanol/toluene (1:1) | |

| Base | 2 M Na₂CO₃ | |

| Temperature | 100°C (reflux) | |

| Reaction Time | 3–6 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.